Amino Formate

Description

Contextualization of Amino Formate (B1220265) in Contemporary Chemical Sciences

In modern chemical science, the term "amino formate" does not refer to a single, discrete molecule but rather to the crucial interplay between amine functionalities and formate, the simplest carboxylate anion. This interaction manifests in several scientifically significant forms:

Ammonium (B1175870) Formate: The ammonium salt of formic acid (NH₄HCO₂), a stable, crystalline solid, serves as a versatile reagent in organic synthesis. wikipedia.org

Formate as a C1 Building Block: Formate salts are increasingly recognized as a green and practical one-carbon (C1) source for synthesizing more complex molecules, including amino acid derivatives. researchgate.netrsc.org This is often more practical than using gaseous alternatives like carbon monoxide. rsc.org

Intermediates in Biochemical Pathways: Formate is a key, unlinked intermediate in one-carbon metabolism, a fundamental process connected to the synthesis and metabolism of amino acids. researchgate.netnih.gov

Contemporary research heavily emphasizes the use of formate salts as an inexpensive, abundant, and environmentally friendly commodity chemical. researchgate.net It is being explored as a hydrogen carrier and a single-electron transfer reductant. researchgate.net Recent studies have highlighted its role in photocatalytic strategies for the synthesis of unnatural α-amino acids, where the carbon dioxide radical anion (CO₂•–) generated from formate acts as a key reductant. organic-chemistry.orgacs.org Furthermore, innovative systems using amino acids, such as L-lysine, have been developed for carbon dioxide (CO₂) capture and its subsequent conversion into formates, showcasing a novel approach to carbon capture and utilization (CCU). researchgate.net

Historical Perspectives on Formate and this compound Research

The history of this compound chemistry is rooted in classical organic reactions and foundational biochemical discoveries. One of the earliest and most prominent applications of ammonium formate is in the Leuckart reaction (also known as the Leuckart–Wallach reaction). This classic method involves the reductive amination of aldehydes and ketones using ammonium formate or formamide (B127407) to produce amines. wikipedia.orgmdpi.com This reaction has long been a staple for synthesizing primary, secondary, and tertiary amines. mdpi.com

From a biochemical perspective, the understanding of formate's role has evolved significantly. Early research into metabolism identified formate as a central player in "one-carbon metabolism," the set of chemical reactions that transfer one-carbon groups for the synthesis of essential biomolecules. researchgate.net It was established that formate serves as a source for 10-formyl-THF, a crucial precursor for purine (B94841) and thymidylate synthesis. researchgate.net This historical understanding laid the groundwork for current investigations into the nuanced relationships between formate and amino acid metabolism, particularly involving serine, glycine (B1666218), tryptophan, and methionine. researchgate.netnih.gov

Fundamental Academic Significance in Organic Chemistry and Biochemistry

The importance of this compound spans the core disciplines of organic chemistry and biochemistry, providing essential tools for synthesis and fundamental understanding of life processes.

In organic chemistry , its significance is multifold:

Reductive Amination: Ammonium formate remains a key reagent for the Leuckart reaction, a robust method for synthesizing amines from carbonyl compounds. wikipedia.orgmdpi.com

C1 and Hydrogen Source: Formate salts are valued as green and efficient sources of both carbon and hydrogen. rsc.org In the presence of catalysts like palladium on carbon (Pd/C), ammonium formate decomposes to provide hydrogen gas for reduction reactions, such as converting alkenes to alkanes or nitro compounds to amines. wikipedia.org

Synthesis of Heterocycles and Amino Acids: Formamides, derived from the reaction of amines with formic acid, are important intermediates in producing nitrogen-based heterocyclic compounds and serve as amino-protecting groups in peptide synthesis. medcraveonline.com Recent advances have demonstrated novel methods for preparing α-amino acid derivatives by coupling formate with imines under mild, photocatalytic conditions. rsc.orgrsc.org

In biochemistry , formate is fundamentally linked to cellular life:

One-Carbon Metabolism: Formate is a pivotal intermediate that connects the metabolism of several amino acids (like serine and glycine) to the biosynthesis of purines and thymidylate, the building blocks of DNA and RNA. researchgate.net

Metabolic Link: It is the only non-tetrahydrofolate (THF)-linked intermediate in one-carbon metabolism, present in plasma, and can be distributed between tissues. researchgate.net This makes it a crucial transportable source of one-carbon units.

Enzymatic Reactions: The function of formate is mediated by specific enzymes. For example, formate dehydrogenases are enzymes, some containing the rare amino acid selenocysteine, that catalyze the oxidation of formate. pressbooks.publibretexts.org The study of these enzymes provides insight into cellular redox balance and metabolic regulation. nih.gov

Overview of Research Trajectories for this compound

Current and future research on this compound is directed toward sustainability, advanced synthesis, and understanding the origins of life.

Green and Sustainable Chemistry: A major trajectory is the use of formate as a renewable and atom-efficient C1 feedstock. rsc.org Research focuses on developing novel catalytic systems, including metal-free and photocatalytic methods, to incorporate formate into valuable chemicals, thereby reducing reliance on fossil fuels. rsc.orgresearchgate.net

Carbon Capture and Utilization (CCU): Scientists are designing systems where CO₂ is captured by amino acid solutions and then catalytically hydrogenated to produce formate. researchgate.net This creates a potential carbon-negative cycle, transforming a greenhouse gas into a useful chemical feedstock. researchgate.net

Advanced Biocatalysis: Cell-free synthetic biology is an emerging frontier. Researchers are engineering cell-free systems containing multiple enzymes to convert formate and bicarbonate directly into amino acids like glycine and serine. acs.org This approach promises highly efficient and carbon-negative biomanufacturing.

Photocatalytic Synthesis: The generation of the highly reactive carbon dioxide radical anion (CO₂•–) from formate using light is enabling new synthetic pathways. organic-chemistry.orgacs.org This is particularly impactful for the synthesis of unnatural α-amino acids, which are important in medicinal chemistry. organic-chemistry.org

Prebiotic Chemistry: Ammonium formate is a subject of study in theories about the origin of life. Experiments have shown that UV irradiation of ammonium formate solutions can lead to the abiotic synthesis of various amino acids, suggesting a plausible pathway for the formation of life's building blocks on early Earth. wisdomlib.orgmdpi.com

Materials Science: The thermochemistry of bis(amino) copper formate complexes is being investigated for their application as low-cost, printable conductive molecular inks. acs.org Understanding how amine ligands influence the thermal decomposition to copper metal is key to designing new materials for flexible electronics. acs.org

Data Tables

Table 1: Synthetic Applications of this compound and Related Compounds

| Application | Reagent(s) | Key Transformation | Research Area | Citation(s) |

|---|---|---|---|---|

| Reductive Amination | Ammonium Formate | Aldehyde/Ketone → Amine | Classical Organic Synthesis | wikipedia.orgmdpi.com |

| N-Formylation | Formic Acid | Amine → Formamide | Intermediate Synthesis | medcraveonline.com |

| C1 Source for Amino Acids | Formate Salt, Imines | Imine → α-Amino Acid | Photocatalysis, Green Chemistry | rsc.orgorganic-chemistry.orgacs.org |

| Hydrogen Source | Ammonium Formate, Pd/C | Alkene → Alkane | Catalytic Reduction | wikipedia.org |

| CO₂ Utilization | CO₂, Amino Acid, H₂ | CO₂ → Formate | Carbon Capture & Utilization | researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula | Primary Context in Article |

|---|---|---|

| This compound | N/A | General term for the interplay of amine and formate moieties |

| Ammonium Formate | NH₄HCO₂ | Reagent in organic synthesis (e.g., Leuckart reaction) |

| Formic Acid | HCOOH | The parent acid of formate; used in N-formylation |

| Formamide | CH₃NO | Product of heating ammonium formate; reagent |

| Serine | C₃H₇NO₃ | Amino acid linked to formate metabolism |

| Glycine | C₂H₅NO₂ | Amino acid linked to formate metabolism |

| Methionine | C₅H₁₁NO₂S | Amino acid precursor of formate |

| Tryptophan | C₁₁H₁₂N₂O₂ | Amino acid precursor of formate |

| 10-formyl-THF | C₂₀H₂₃N₇O₇ | A key intermediate in one-carbon metabolism |

| L-lysine | C₆H₁₄N₂O₂ | Amino acid used in CO₂ capture systems |

| Carbon Dioxide | CO₂ | Reactant for formate synthesis; product of formate oxidation |

| 4-aminoisoquinoline-8-methyl formate | C₁₁H₁₀N₂O₂ | Example of a specific pharmaceutical intermediate |

Structure

3D Structure

Properties

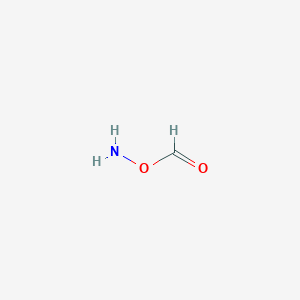

Molecular Formula |

CH3NO2 |

|---|---|

Molecular Weight |

61.040 g/mol |

IUPAC Name |

amino formate |

InChI |

InChI=1S/CH3NO2/c2-4-1-3/h1H,2H2 |

InChI Key |

RQGNEYFWHWFECS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)ON |

Origin of Product |

United States |

Mechanistic and Kinetic Investigations

Reaction Mechanism Studies of Amino Formate (B1220265) Formation

The formation of amino acids, which structurally incorporate amino and carboxylate (formate) functionalities, has been a subject of intense study, particularly in contexts simulating extraterrestrial environments. These studies provide foundational insights into the potential formation mechanisms of the simpler amino formate entity.

Laboratory experiments simulating the conditions of interstellar ice grains have demonstrated that key components for life, such as amino acids, can be synthesized through energetic processing. nasa.govnih.gov These interstellar ice analogs typically consist of simple molecules like water (H₂O), methanol (B129727) (CH₃OH), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN). nasa.govastrochem.org The primary energy source for these reactions in space is ultraviolet (UV) radiation from stars. astrochem.org

Two principal mechanisms have been proposed for the formation of amino acids in these icy mixtures:

Strecker-type Synthesis: This classic pathway involves the reaction of an aldehyde, ammonia, and hydrogen cyanide in an aqueous environment to form an α-aminonitrile, which is then hydrolyzed to an amino acid. astrochem.orgnih.gov In the context of interstellar ice, the photolysis of methanol can produce formaldehyde (B43269) (H₂CO), which can then react with ammonia and hydrogen cyanide present in the ice upon warming. nasa.govastrochem.org

Radical-Radical Mechanism: This alternative pathway involves the formation of various radical species through the UV photolysis of the precursor molecules in the ice. nasa.gov Subsequent recombination of these highly reactive radicals, even at low temperatures, can lead to the formation of more complex molecules, including amino acids. astrochem.org

Isotopic labeling experiments have been crucial in distinguishing between these pathways. Studies on the formation of glycine (B1666218) and serine in these analogs suggest that multiple reaction pathways can occur simultaneously. The dominant pathways observed did not perfectly match either the classic Strecker synthesis or simple radical-radical recombination, indicating that more complex or modified mechanisms may be at play. nasa.gov For instance, a major pathway for both glycine and serine involves hydrogen cyanide contributing the nitrogen, the central carbon, and the acid carbon atoms, with the side-chain carbon for serine originating from methanol. nasa.gov This evidence points to a complex reaction network where the specific products are influenced by the composition of the ice and the processing conditions. nasa.gov

The following table summarizes the typical components and products observed in laboratory simulations of interstellar ice photochemistry.

| Precursor Molecules in Ice Analog | Energy Source | Key Products Observed | Proposed Mechanisms |

| H₂O, CH₃OH, NH₃, HCN | UV Photolysis | Glycine, Alanine, Serine | Strecker-type Synthesis, Radical-Radical Recombination |

Mechanistic Insights into Formate-Mediated Transformations

Formate (HCOO⁻) is a versatile chemical species that can participate in a variety of transformations by acting as a precursor to highly reactive intermediates. Its role in hydrogen atom transfer and single-electron reduction processes is particularly significant.

Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom (both a proton and an electron) is transferred in a single step. mdpi.com Formate salts can serve as efficient hydrogen atom donors to electrophilic radicals in a process known as polarity-matched HAT. nih.govacs.org This transfer is a key step in a radical chain reaction that generates the carbon dioxide radical anion (CO₂•⁻). nih.gov The bond dissociation energy (BDE) of the formate C-H bond is a critical factor driving this transfer. mdpi.com This mechanism allows for the generation of a potent reductant under mild conditions, which can then be used to activate a wide range of substrates that are otherwise difficult to reduce. nih.govacs.org

The carbon dioxide radical anion (CO₂•⁻), generated from formate via HAT, is a powerful single-electron reductant. nih.govacs.org It can transfer an electron to a suitable substrate, initiating a variety of chemical transformations. nih.gov This species has emerged as a key intermediate in organic chemistry for its ability to perform difficult reductions. nih.govscispace.com The reactivity of CO₂•⁻ allows it to activate electron-poor substrates, such as organic halides, leading to the formation of radical species that can propagate a chain reaction. nih.gov The generation of CO₂•⁻ from formate provides a practical and effective method for reductive radical formation under photochemical or thermal conditions. nih.govacs.org

The table below outlines the key roles of formate in these transformations.

| Process | Role of Formate | Key Intermediate Generated | Subsequent Reactivity |

| Hydrogen Atom Transfer (HAT) | H-atom donor to an electrophilic radical | Carbon Dioxide Radical Anion (CO₂•⁻) | Acts as a single electron reductant |

| Single Electron Reduction | Precursor to the reductant | Carbon Dioxide Radical Anion (CO₂•⁻) | Reduces electron-poor substrates, initiating radical chain reactions |

Elucidation of Catalytic Cycles Involving Formate Species

The conversion of carbon dioxide, a greenhouse gas, into valuable chemical feedstocks is a major area of chemical research. The catalytic hydrogenation of CO₂ to formate is a key transformation in this effort, and understanding the catalytic cycles is crucial for developing more efficient catalysts.

Homogeneous catalysis using transition metal complexes has proven effective for the hydrogenation of CO₂ to formate. researchgate.net A variety of earth-abundant metals, such as manganese (Mn) and iron (Fe), as well as precious metals like ruthenium (Ru), have been successfully employed. acs.orgresearchgate.netnsf.gov These catalytic systems typically involve a metal complex, a base, and a source of hydrogen (H₂). acs.orgresearchgate.net

The general catalytic cycle, while varying with the specific metal and ligands, often involves several key steps:

Activation of H₂: The metal complex reacts with H₂ to form a metal hydride species. This step can be facilitated by the ligand or an external base. acs.org

CO₂ Insertion: The CO₂ molecule inserts into the metal-hydride (M-H) bond to form a metal-formate intermediate. nsf.govresearchgate.net This is often considered a critical step in the process. researchgate.net

Product Release: The formate product is released from the metal center, often with the assistance of the base, regenerating the active catalyst to continue the cycle. acs.orgresearchgate.net

Lewis acids are sometimes added as co-catalysts to enhance the activity, and the choice of solvent can also significantly influence the reaction's efficiency. acs.orgresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations are frequently used alongside experimental data to map out the energy profiles of these catalytic cycles and identify rate-determining steps. acs.orgresearchgate.net For example, in one Mn(I)-catalyzed system, the highest energy barrier was found to be the activation of H₂ by the base. acs.org

The following table provides a summary of different catalytic systems used for the hydrogenation of CO₂ to formate, highlighting their performance under specific conditions.

| Catalyst Metal | Base | Additive/Solvent | Turnover Number (TON) | Reference |

| Manganese (Mn) | DBU | LiOTf / THF | 4,650,710 | acs.org |

| Ruthenium (Ru) | K₂CO₃ | diglyme | 23,000 | researchgate.net |

| Iron (Fe) | Various bases | Protic solvents | High TONs reported | researchgate.net |

TON (Turnover Number) is a measure of catalyst activity, representing the number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Role of Ligand Design in Metal-Catalyzed Formate Reactions

The design of ligands is a critical factor in controlling the stability and catalytic properties of metal complexes. researchgate.netrsc.org In metal-catalyzed reactions involving formate, the strategic design of ligands, particularly amine ligands, plays a pivotal role in dictating the reaction pathways and efficiencies. The properties of a metal coordination complex are determined as much by the ligand set as by the metal center itself. acs.org Ligand design strategies generally focus on tuning the steric and electronic properties of the metal's coordination sphere to achieve desired catalytic outcomes. nih.gov

In the context of copper formate complexes, which have applications as molecular inks, the structure of the amine ligands coordinated to the copper centers influences properties such as stability and printability, thereby affecting the copper reduction pathway during thermolysis. nih.govorganic-chemistry.org Key correlations have been established between the properties of the amine ligands and the resulting morphology and electrical performance of the copper films derived from these complexes. researchgate.net

Several factors are considered in the design of these amine ligands:

Hydrogen Bonding Capability : The ability of the amine ligand to form hydrogen bonds with the formate ligand is a primary determinant of the thermal decomposition temperature. researchgate.net This interaction directly influences the activation energy for the decomposition reactions. nih.gov

Coordination Strength : The strength of the bond between the amine ligand and the copper center is crucial. Weakly coordinated amines or those with low boiling points may be released prematurely during thermolysis, leading to the aggregation of the copper particles and resulting in films with high resistivity. organic-chemistry.org

By carefully selecting and modifying amine ligands, it is possible to control the decomposition temperature and the morphology of the resulting products, providing a clear basis for the molecular design of precursors like copper formate molecular inks. researchgate.net

Thermochemical Decomposition Mechanisms of this compound Complexes

The thermal decomposition of this compound complexes, particularly those of copper, is a subject of significant research due to their application as precursors for conductive materials. nih.gov The decomposition process for these complexes is intricate, involving multiple steps and intermediates that are heavily influenced by the nature of the coordinated amine ligands. organic-chemistry.org

First-principles electronic structure computations and experimental analyses have been employed to elucidate the mechanistic pathways of decomposition. nih.gov These studies propose that the thermal treatment of bis(amino) copper formate complexes leads to the reduction of Cu(II) through distinct reaction pathways. nih.gov A critical aspect of the decomposition is the significant inhibitory effect of the crystal lattice on the process energetics. The decomposition can be viewed as a two-stage process: first, overcoming a steric hindrance to form a copper hydride, and second, the thermal decomposition of the hydride. acs.org

Dehydrogenation and Decarboxylation Pathways

The decomposition of amino acids and related compounds typically proceeds through two principal pathways: deamination (removal of an amino group) and decarboxylation (removal of a carboxyl group). researchgate.netmdpi.com In the context of metal-amino formate complexes, the decomposition of the formate moiety is central and primarily occurs via dehydrogenation and decarboxylation.

Computational and experimental studies on amine-copper formate complexes have identified these two competing reaction pathways. nih.gov

Dehydrogenation : This pathway involves the release of hydrogen gas (H₂). Mechanistic calculations show that the reduction of Cu(II) to Cu(I) occurs in concert with H₂ release. This process is proposed to proceed via the dimerization of a Cu(II) hydride intermediate, indicating that a dimeric amino copper formate is a crucial species in the copper reduction process. nih.gov The monomeric elimination of H₂ is considered unfavorable for the Cu(II) to Cu(I) reduction. nih.gov

Decarboxylation : This pathway involves the release of carbon dioxide (CO₂). This is a common decomposition route for carboxylic acids and their derivatives. researchgate.net In the decomposition of iron(III) formate, for example, the process involves competitive electron transfer from formate to Fe(III) which yields gaseous products including CO₂ and H₂. nih.gov For many amino acids, thermal decomposition results in the emission of H₂O and NH₃, with CO₂ not always being a major product, depending on the specific amino acid structure. rsc.org

These pathways are not mutually exclusive and can occur concurrently, with the prevalence of one over the other being influenced by the specific ligands and reaction conditions.

Influence of Amine Ligands on Reaction Barriers

Amine ligands are not merely structural components in this compound complexes; they actively participate in the decomposition mechanism and significantly influence the reaction barriers for dehydrogenation and decarboxylation. The primary factor governing the activation energy for these reactions is the presence and strength of hydrogen bonds formed between the amine ligand and the formate ion. nih.govorganic-chemistry.org

Thermogravimetric analysis (TGA) of copper formate complexed with various primary and secondary amines shows that the amines play a crucial role in lowering the activation energy, and thus the decomposition temperature, of the complexes. organic-chemistry.org A direct comparison reveals that the temperature of thermolysis is dependent on the number of hydrogen bonds that can be formed between the amine and formate ligands. researchgate.net This provides a design principle for synthesizing organic ligands that can tune the height of these reaction barriers. nih.gov

| Amine Ligand Property | Effect on Complex | Impact on Decomposition Barrier |

|---|---|---|

| Primary Amines (e.g., R-NH₂) | Can form multiple hydrogen bonds with formate. | Generally lowers the activation energy, leading to lower decomposition temperatures. organic-chemistry.orgresearchgate.net |

| Secondary Amines (e.g., R₂-NH) | Fewer potential hydrogen bonds compared to primary amines. | Decomposition temperature is often different from primary amine complexes, reflecting a change in the reaction barrier. organic-chemistry.orgresearchgate.net |

| Tertiary Amines / Pyridines | Cannot donate hydrogen bonds but can act as acceptors. | Thermolysis temperature is influenced by factors other than H-bond donation, such as coordination strength. researchgate.net |

| Strongly Coordinating Amines | Form stable complexes that are less likely to release the ligand prematurely. | Can lead to more controlled decomposition, preventing particle aggregation. organic-chemistry.org |

Stereochemical Aspects of Formate-Involved Reactions

While the decomposition of this compound complexes is primarily a thermochemical process without the formation of new stereocenters, the formate ion plays a crucial role as a hydride source in various stereoselective catalytic reactions. A prominent example is the asymmetric transfer hydrogenation (ATH) of prochiral substrates, where the stereochemical outcome is of fundamental importance. acs.org

In these reactions, a formate salt, such as sodium formate or a mixture of formic acid and triethylamine, serves as the source of hydrogen. nih.govresearchgate.net The reaction is catalyzed by a transition metal complex (typically based on iridium, rhodium, or ruthenium) bearing a chiral ligand. organic-chemistry.orgmdpi.com The catalyst facilitates the transfer of a hydride ion from the formate to a prochiral substrate, such as a ketone or imine, to produce a chiral alcohol or amine with high enantiomeric excess. organic-chemistry.orgmdpi.com

The key stereochemical aspects are:

Enantioselective Control : The chirality of the final product is dictated by the chiral environment created by the ligand around the metal center. The substrate coordinates to the chiral catalyst in a specific orientation, and the hydride (originating from formate) is delivered to one of the two prochiral faces of the substrate preferentially.

Mechanism : The process generally involves the formation of a metal-hydride intermediate from the reaction of the catalyst with the formate donor. This metal-hydride is the key species that performs the stereoselective reduction.

Applications : This methodology provides a practical and sustainable method for the preparation of optically active molecules, such as propargylic alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. organic-chemistry.org For instance, the iridium-catalyzed ATH of alkynyl ketones using sodium formate can yield chiral propargylic alcohols with up to 98% enantiomeric excess. nih.gov

The stereochemical outcome is therefore not an aspect of the formate ion itself, but rather a result of the chiral catalytic system in which formate participates as a key reagent.

Spectroscopic and Advanced Structural Elucidation

Infrared Spectroscopy of Amino Formate (B1220265) in Condensed Phases

Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of molecules. In the solid phase, the IR spectrum of amino formate (HCO₂NH₂) is influenced by intermolecular interactions, such as hydrogen bonding.

The reaction product of isocyanic acid (HNCO) and water (H₂O) at 20 K, catalyzed by hydrochloric acid (HCl), has been identified as this compound. researchgate.net The identification was confirmed by comparing the IR spectrum of the product with the spectra of similar compounds containing the H–C=O group, such as formic acid (HCO₂H), methyl formate (HCO₂CH₃), and formamide (B127407) (HCONH₂). researchgate.net The experimental data is further supported by ab initio quantum mechanical calculations of the harmonic frequencies and infrared intensities of the most stable structure of this compound. researchgate.net

Spectral Characterization for Astrophysical Relevance

The study of this compound in condensed phases at low temperatures is particularly relevant to astrophysics, as such complex organic molecules may be formed on cold interstellar grains and planetary bodies through radiation or catalytically induced reactions of simpler species containing carbon, hydrogen, nitrogen, and oxygen. researchgate.net The infrared spectrum of solid this compound shows a notable resemblance to spectra from interstellar regions, suggesting its potential presence in these environments. researchgate.netresearchgate.net The formation of this compound from the warming of condensed gas samples of isocyanic acid, water, and hydrochloric acid further supports its potential as an interstellar molecule. researchgate.net

The following table presents key infrared absorption bands observed for solid this compound at 20 K, which are crucial for its potential identification in astrophysical environments.

| Frequency (cm⁻¹) | Assignment |

| 3370 | NH₂ asymmetric stretch |

| 3260 | NH₂ symmetric stretch |

| 1690 | C=O stretch |

| 1610 | NH₂ scissoring |

| 1440 | C-N stretch |

| 1385 | O-C-N symmetric stretch |

| 1230 | NH₂ wagging |

| 820 | OCO deformation |

| 780 | NH₂ twisting |

| 650 | C-O torsion |

| Data sourced from experimental studies on the infrared spectrum of solid this compound. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. nmims.edu For this compound and related compounds, NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus. Two-dimensional NMR techniques, such as COSY and TOCSY, are particularly powerful for assigning the structure of more complex molecules. nmims.edu

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a valuable technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. selectscience.netnih.gov By recording NMR spectra at various time points during a reaction, it is possible to track the consumption of reactants and the formation of products. This approach has been successfully applied to monitor the formation of metal-organic frameworks and biotransformations. nih.govrsc.org For the study of this compound, in situ NMR could be employed to follow its formation from precursors or its subsequent reactions, providing crucial data on reaction rates and intermediates.

X-ray Diffraction (XRD) and Crystallographic Analysis of Formate Complexes

X-ray diffraction (XRD) is a primary method for determining the three-dimensional atomic structure of crystalline materials. jove.com This technique is essential for understanding the precise arrangement of atoms, bond lengths, and bond angles in formate-containing compounds.

Single-Crystal and Powder X-ray Diffraction

Both single-crystal XRD and powder XRD (PXRD) provide valuable structural information, though they are suited for different types of samples. creative-biostructure.com Single-crystal XRD offers high-precision determination of the atomic structure of a single, well-ordered crystal. creative-biostructure.com In contrast, PXRD is used for the analysis of polycrystalline or powdered samples, providing information about the phase composition, crystallinity, and lattice parameters of the material. azooptics.com

The diffraction pattern obtained from XRD is a unique fingerprint of a crystalline solid. ub.edu For formate complexes, XRD analysis can reveal how the formate ion is coordinated to metal centers and how it participates in hydrogen bonding networks within the crystal lattice. jocpr.com

The table below compares the key features of single-crystal and powder X-ray diffraction techniques.

| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |

| Sample Type | High-quality single crystal creative-biostructure.com | Finely powdered microcrystalline sample azooptics.com |

| Diffraction Pattern | Discrete, well-defined spots pulstec.net | Continuous concentric rings pulstec.net |

| Information Obtained | Precise atomic positions, bond lengths, bond angles jove.com | Phase identification, lattice parameters, crystallinity azooptics.com |

| Ambiguity | Less ambiguous data interpretation azooptics.com | Potential for ambiguities in data interpretation azooptics.com |

Electron Density Studies of Formate-Ion Interactions

Electron density studies, often derived from high-resolution X-ray diffraction data, provide a detailed picture of the distribution of electrons within a molecule and the nature of chemical bonds and intermolecular interactions. nih.gov The analysis of electron density can be used to quantify the strength and nature of interactions involving the formate ion.

The electron density shift (EDS) is a method used to analyze changes in electron density upon the formation of a complex. nih.gov By calculating the difference between the electron density of the complex and the sum of the densities of the isolated monomers, one can visualize and quantify the redistribution of electron density that occurs during interaction. This technique is valuable for understanding the nature of hydrogen bonding and other noncovalent interactions in which the formate ion participates. nih.gov The majority of commonly used exchange-correlation potentials in Kohn-Sham density functional theory describe anions as having only a fraction of the extra electron bound. acs.org

Mass Spectrometry (MS) for Characterization of Reaction Products and Intermediates

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. The fragmentation patterns observed in a mass spectrum are characteristic of the molecule's structure and provide valuable information for identifying reaction products and unstable intermediates.

The this compound molecule (CH₃NO₂) has a molecular weight of approximately 61.04 g/mol and an exact mass of 61.016 Da nih.gov. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in a molecular ion peak ([M]⁺•) with an odd mass-to-charge ratio (m/z) of 61.

Upon ionization, the molecular ion can undergo various fragmentation pathways. The analysis of these fragments helps in confirming the structure of the parent molecule and identifying unknown compounds formed during chemical reactions. The principal fragmentation of molecules in mass spectrometry often occurs via mechanisms like α-cleavage, where a bond adjacent to a heteroatom is broken. For this compound, cleavage can be predicted at several key bonds (C-O, N-O), leading to characteristic fragment ions.

Key Predicted Fragmentation Pathways:

Loss of a formyl radical (•CHO): Cleavage of the O-C bond can result in the loss of a formyl radical (29 Da), leading to the formation of an aminooxy cation ([H₂NO]⁺) at m/z 32.

Loss of an aminooxy radical (•ONH₂): The same C-O bond cleavage can also occur with charge retention on the formyl group, producing a formyl cation ([CHO]⁺) at m/z 29.

Loss of an amino radical (•NH₂): Cleavage of the weaker N-O bond could lead to the ejection of an amino radical (16 Da), resulting in a formate cation ([OCHO]⁺) at m/z 45.

Loss of carbon monoxide (CO): Following initial fragmentation, further decomposition can occur. For instance, the fragment at m/z 45 could potentially lose an oxygen atom to yield a fragment at m/z 29, or the molecular ion could undergo rearrangement and lose a neutral molecule of carbon monoxide (28 Da) to produce a fragment at m/z 33.

These fragmentation patterns are instrumental in monitoring reactions involving this compound. For instance, in a hydrolysis reaction, MS could be used to detect the formation of products such as formic acid and hydroxylamine. Similarly, in thermal decomposition studies, MS can identify the gaseous products evolved, providing insight into the decomposition mechanism.

| Predicted Fragment Ion | Structure | m/z (Da) | Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|---|

| Molecular Ion | [H₂N-O-CHO]⁺• | 61 | - | - |

| Aminooxy Cation | [H₂NO]⁺ | 32 | •CHO | 29 |

| Formyl Cation | [CHO]⁺ | 29 | •ONH₂ | 33 |

| Formate Cation | [OCHO]⁺ | 45 | •NH₂ | 16 |

Complementary Spectroscopic Techniques (e.g., UV, Raman, XPS, TG-MS)

While mass spectrometry provides information on molecular mass and fragmentation, a comprehensive structural analysis requires a suite of complementary spectroscopic methods.

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals msu.edulibretexts.org. The technique is particularly sensitive to molecules with chromophores, which are groups that absorb light msu.edu. The this compound molecule contains a carbonyl group (C=O) and non-bonding electrons on its oxygen and nitrogen atoms. These features allow for electronic transitions, primarily the n→π* transition of the carbonyl group. This transition is typically weak and occurs at wavelengths longer than 200 nm khanacademy.org. A more intense π→π* transition is expected at shorter wavelengths, likely in the far-UV region (<200 nm) msu.edu. Due to the lack of extensive conjugation, this compound is expected to be a weak absorber in the standard UV-Vis range, making this technique more suitable for qualitative identification of the chromophore rather than for precise quantification without derivatization.

Raman Spectroscopy Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a fingerprint based on its specific chemical bonds and symmetry nih.govresearchgate.net. It is highly effective for characterizing functional groups. For this compound, characteristic Raman shifts can be predicted for its key bonds. These spectra are valuable for studying molecular conformation and intermolecular interactions nih.gov.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric & Asymmetric Stretching | -NH₂ | 3200 - 3400 |

| C-H Stretching | -CHO | 2800 - 2900 |

| C=O Stretching | O=C-O | 1700 - 1750 |

| -NH₂ Bending (Scissoring) | -NH₂ | 1590 - 1650 |

| C-O Stretching | O=C-O | 1000 - 1200 |

| N-O Stretching | -N-O- | 850 - 1000 |

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that measures the elemental composition and chemical states of a material by analyzing the binding energies of its core electrons diva-portal.orguic.edu. This method is particularly useful for distinguishing atoms in different chemical environments. For this compound, XPS can differentiate the carbon and oxygen atoms within the formate group and identify the chemical state of the nitrogen atom.

C 1s: A single peak is expected for the carbonyl carbon, with a binding energy around 288-289 eV, characteristic of a carbon atom double-bonded to one oxygen and single-bonded to another whiterose.ac.ukresearchgate.net.

O 1s: Two distinct peaks are predicted for the oxygen atoms. The carbonyl oxygen (C=O) would appear at a slightly higher binding energy than the oxygen single-bonded to both carbon and nitrogen (C-O-N) due to the differing electronic environments whiterose.ac.uk.

N 1s: The nitrogen in the amino group (-NH₂) is expected to produce a peak around 400 eV. This peak's position is sensitive to protonation; if the amino group is protonated to form -NH₃⁺, the binding energy would shift to a higher value (~401-402 eV) uic.eduwhiterose.ac.uk.

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | O=C-O | ~288.5 |

| O 1s | C=O | ~532.0 |

| C-O-N | ~531.0 | |

| N 1s | -NH₂ | ~400.0 |

Thermogravimetric Analysis-Mass Spectrometry (TG-MS) TG-MS is a hyphenated technique that combines thermogravimetric analysis with mass spectrometry. TGA measures the change in a sample's mass as a function of temperature, while the coupled MS identifies the gaseous products evolved during thermal decomposition nih.govresearchgate.net. This provides a detailed profile of a compound's thermal stability and its decomposition pathway.

For this compound, a TG-MS experiment would reveal the temperature at which it begins to decompose and the nature of the evolved gases. Based on the thermal decomposition of simple amino acids, the likely gaseous products would include water (H₂O), ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂) nih.govresearchgate.net. The detection of these molecules by their specific m/z values in the mass spectrometer at distinct temperatures would allow for the elucidation of the decomposition reaction.

| Evolved Gas | Chemical Formula | Characteristic m/z |

|---|---|---|

| Ammonia | NH₃ | 17, 16 |

| Water | H₂O | 18, 17 |

| Carbon Monoxide | CO | 28 |

| Carbon Dioxide | CO₂ | 44, 28, 16 |

Theoretical and Computational Chemistry of Amino Formate

Quantum Mechanical Calculations of Amino Formate (B1220265)

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of molecules. For amino formate (carbamic acid), these calculations provide a detailed picture of its vibrational modes, stable structures, and the energy landscape governing its conformations.

Theoretical calculations have been employed to predict the vibrational spectra of this compound (carbamic acid). Ab initio and Density Functional Theory (DFT) methods are used to compute the harmonic frequencies, which correspond to the fundamental vibrational modes of the molecule. These calculations also yield infrared (IR) intensities, predicting which vibrational modes will be observable in an experimental IR spectrum.

Computational studies on carbamic acid have identified characteristic vibrational frequencies. For instance, the C=O stretching mode, denoted as ν(C=O), is a prominent feature in its calculated spectrum. Theoretical investigations have been crucial in analyzing experimental data, such as Fourier Transform Infrared (FTIR) spectra of carbamic acid synthesized in interstellar ice analogs. These studies correlate the calculated frequencies and intensities with observed spectral bands, confirming the formation of the molecule and its dimer under specific temperature conditions.

Quantum mechanical calculations are essential for exploring the potential energy surface of this compound to identify its stable conformers and the transition states that connect them. Ab initio and DFT methods have been used to study the conformational preferences of carbamic acid and its derivatives. These studies search the potential energy surfaces to locate energy minima corresponding to stable geometric arrangements.

Research has shown that carbamic acid is a planar molecule. Theoretical models predict a significant energy barrier to its dissociation in isolation (approximately 148 kJ mol⁻¹), suggesting it should be stable in the gas phase at low temperatures, such as in dense molecular clouds. In the solid state, it is believed to form dimers, with two molecules linked by hydrogen bonds between their carboxyl groups. The zwitterionic form, H₃N⁺−COO⁻, which is common for other amino acids, is predicted to be highly unstable for carbamic acid and readily decomposes into ammonia (B1221849) and carbon dioxide.

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for investigating larger systems and complex chemical processes involving the formate ion (HCOO⁻), the conjugate base of formic acid. DFT studies have provided key insights into its role in biochemical interactions and catalytic reaction mechanisms.

DFT calculations have been used to model the interactions between the formate ion and RNA nucleobases, serving as a model for the interactions of aspartic or glutamic acid side chains with RNA. One such study utilized the B3LYP/6-31+G** level of theory to analyze the complexes formed between formate and various RNA bases.

The calculations revealed that these complexes are primarily stabilized by double hydrogen bonds. The study distinguished between different hydrogen bonding patterns, such as bidentate and bifurcate interactions. Analysis of the electron density and natural bond orbital (NBO) analysis confirmed that the stability of these complexes arises from the hydrogen bonds established between the acceptor groups on the formate ion and the donor groups on the RNA bases. The range of interaction energies calculated helps to quantify the strength of these biologically relevant interactions.

Table 1: Calculated Interaction Energies in Formate-RNA Base Complexes

| Complex Type | Interaction | Interaction Energy Range |

|---|---|---|

| Formate-RNA Base | Double Hydrogen Bond | Varies (Distinguishes between bidentate and bifurcate) |

Note: Specific energy values depend on the specific RNA base and the geometry of the complex.

DFT has been instrumental in elucidating the mechanistic pathways of reactions where formate is a key intermediate. Two prominent examples are its decomposition on metal surfaces and its oxidation by the enzyme formate dehydrogenase.

Formate Decomposition: The catalytic decomposition of formic acid (via a formate intermediate) on noble metal surfaces like gold (Au) and palladium (Pd) is critical for hydrogen storage technologies. DFT calculations have identified the most stable configuration of formate on these surfaces as a bidentate structure, where both oxygen atoms bind to the metal. The calculations mapped out the reaction pathway for decomposition to CO₂ and H₂. For example, on Au(110), the rate-limiting step involves a rotation from a bidentate to a monodentate configuration, with a calculated activation energy of 0.80 eV rsc.org. These theoretical models provide an atomic-level understanding that complements experimental findings rsc.orgrsc.orgresearchgate.net.

Formate Dehydrogenase (FDH) Mechanism: The enzymatic oxidation of formate to carbon dioxide is catalyzed by metalloenzymes like FDH. DFT and combined quantum mechanics/molecular mechanics (QM/MM) studies have investigated the reaction mechanism. Computational results indicate that the formate substrate does not directly coordinate to the molybdenum (Mo) center in the enzyme's active site. Instead, it resides in the second coordination sphere, where a sulfido ligand abstracts a hydride ion from the formate. This process forms a Mo(IV)-SH state and releases CO₂, elucidating a "sulfur-shift" mechanism that is supported by experimental evidence nih.govresearchgate.net.

Computational Modeling of Prebiotic Amino Acid Synthesis involving Formate

Computational models have explored the plausibility of various chemical pathways for the origin of life. In this context, formate has been identified as a potential key reactant in the prebiotic synthesis of amino acids.

DFT calculations have been presented for a proposed mechanism of prebiotic amino acid synthesis from α-keto acids. In these models, formate serves as a plausible prebiotic reductant, acting as a hydride transfer agent in a manner similar to the Leuckart reaction. The computational studies modeled the reaction pathways in an aqueous solvent and found that the individual reaction steps involving formate as the hydride donor proceeded with reasonable activation energy barriers, typically in the range of 10–25 kcal/mol nih.gov. These findings support the hypothesis that simple molecules like formate, which were likely available on the early Earth, could have played a crucial role in the non-enzymatic formation of the first amino acids nih.gov.

Thermodynamic and Kinetic Analyses of Reaction Networks

Computational studies, particularly those employing ab initio molecular dynamics, are instrumental in mapping the reaction channels for the formation and decomposition of formamide (B127407), a compound closely related to this compound. nih.govresearchgate.net These studies reveal that ammonium (B1175870) formate can be a significant species in the reaction network of formamide. nih.gov The thermodynamic landscape of ammonium formate decomposition shows that while the decomposition to nitrogen, water, and carbon dioxide is energetically favorable, the process involves intermediates. acs.org The Gibbs free energy of decomposition does not significantly change with temperature, suggesting the reaction is feasible under various conditions. acs.org

Thermodynamic analyses of prebiotic reaction networks indicate that formaldimine is a key precursor in amino acid synthesis due to its favorable reactivity in coupling reactions. acs.org The formation of formamide from formic acid and ammonia, a reaction central to the chemistry of this compound, has a calculated Gibbs free energy barrier of 36.2 kcal mol–1. acs.org Computational studies focusing on prebiotic amino acid synthesis show that reactions involving formate as a hydride transfer reactant typically have reasonable energy barriers, ranging from 10 to 25 kcal/mol. nih.gov This suggests that such reactions could have proceeded at a reasonable rate under prebiotic conditions. nih.gov

An approach combining ab initio molecular dynamics with Markov state models allows for the automated construction of complex reaction networks and the calculation of their thermodynamic and kinetic properties without prior assumptions about the potential energy surface. nih.gov This methodology can account for anharmonic effects and the dynamic relaxation of structures, providing a more accurate description of reaction dynamics. nih.gov

Table 1: Calculated Thermodynamic and Kinetic Data for Relevant Reactions

| Reaction/Process | Parameter | Value | Source |

|---|---|---|---|

| Formamide formation from formic acid + NH₃ | Gibbs Free Energy Barrier (Gₐ) | 36.2 kcal mol⁻¹ | acs.org |

| NH₃-catalyzed synthesis of formic acid | Gibbs Free Energy Barrier (Gₐ) | 45.5 kcal mol⁻¹ | acs.org |

| H₂O-catalyzed synthesis of formamide | Gibbs Free Energy Barrier (Gₐ) | 49.5 kcal mol⁻¹ | acs.org |

| Leuckart-type reactions with formate | Typical Reaction Barriers | 10–25 kcal/mol | nih.gov |

| Electrochemical decomposition of ammonium formate | Equilibrium Potential (Eeq) at 25°C | -11 mV | acs.org |

| Electrochemical decomposition of ammonium formate | Equilibrium Potential (Eeq) at 120°C | +69 mV | acs.org |

Role of Formate as a Prebiotic Reactant

Formate is considered a plausible reactant in prebiotic chemistry, particularly in the synthesis of amino acids. nih.gov Its availability on early Earth is supported by studies showing its synthesis from hydrogen and carbon dioxide under prebiotic conditions. nih.gov Computational analyses have demonstrated that formate can act as an effective reducing agent in the reductive amination of α-keto acids, a key step in the formation of amino acids. nih.gov The use of formate for these reductive steps generally results in computationally reasonable reaction barriers. nih.gov

Formamide, which can be formed from ammonium formate, is another central molecule in prebiotic synthesis. nih.govwikipedia.org It serves as both a solvent and a substrate in "one-pot" syntheses that can produce a variety of prebiotic compounds, including amino acid derivatives. wikipedia.orgacs.org Investigations into the formation of aminonitriles and their formylated derivatives in formamide show that these precursors to amino acids form readily from aldehydes and cyanide, even without the addition of ammonia. nih.govacs.org This suggests that formamide, and by extension its precursor ammonium formate, could have been a readily available source of nitrogen for the synthesis of amino acid derivatives in prebiotic environments. acs.org

The chemistry of formamide is seen as a potential hub in the complex network of reactions leading from simple molecules like CO, H₂O, and NH₃ to essential biological molecules. nih.gov The relatively easy interconversion between formamide and hydrogen cyanide, another key prebiotic molecule, further supports its central role. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the motion of atoms and molecules over time, providing detailed insights into the conformational dynamics and interactions of chemical systems. nih.gov For molecules like amino acids and their derivatives, MD simulations can reveal the different conformations they adopt in various environments, such as in aqueous solution. nih.gov These simulations use physics-based potential energy functions, known as force fields, to calculate the forces between atoms and integrate Newton's equations of motion. nih.gov

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule and their relative energies. researchgate.net For flexible molecules like amino acids, the conformational space can be vast. acs.org Theoretical methods, often combined with spectroscopy, are used to explore the potential energy surface and identify the most stable conformers. researchgate.net Knowledge-based methods, which use libraries of preferred torsion angles from experimental databases, can also be employed to guide the search for low-energy conformations. acs.org

While specific MD simulations and conformational analyses of this compound are not extensively detailed in the provided literature, the methodologies applied to amino acids are directly transferable. nih.govnih.gov Such studies on this compound would involve:

Systematic or Stochastic Searches: To explore the potential energy surface and identify low-energy conformers. researchgate.netacs.org

All-Atom Explicit Solvent MD Simulations: To study the behavior and conformational preferences of this compound in an aqueous environment, providing insights into its solvation and interactions with water molecules. nih.gov

Force Field Parameterization: Developing accurate force field parameters for this compound to ensure the reliability of the simulations.

These computational techniques would elucidate the structural preferences of this compound, the dynamics of its internal rotations, and its interactions with surrounding molecules, which are crucial for understanding its reactivity.

Theoretical Models for Gas-Phase Reactions of Formate and Amines

Theoretical models provide a framework for understanding the thermodynamics and kinetics of gas-phase reactions. The direct hydrogenation of CO₂ to formic acid in the gas phase is thermodynamically unfavorable. nih.gov However, the presence of a base, such as an amine, can shift the equilibrium toward the product side. nih.gov

Computational studies on the gas-phase reaction network of formamide (HCONH₂), which can be formed from the reaction of formic acid (a source of formate) and ammonia (a simple amine), offer significant insights. nih.govresearchgate.net Ab initio molecular dynamics simulations can be used to map the free energy landscape of such reactions. For the gas-phase interconversion of formamide and its precursors (CO + NH₃), these models identify the transition states and intermediates, providing a detailed picture of the reaction mechanism. nih.govresearchgate.net

Detailed thermodynamic and kinetic models have also been developed for the reaction of acid gases (like CO₂, a precursor to formate) with various amines. osti.gov These models are essential for understanding and simulating industrial processes but also provide fundamental data on the reactivity between these classes of molecules in the absence of a solvent. The theoretical approach involves calculating the free energy profiles for competing reaction pathways to determine the most likely mechanisms and products under different conditions. acs.org For the reaction of formate and amines in the gas phase, theoretical models would focus on proton transfer, nucleophilic attack, and the stability of the resulting ion-pair or covalent adduct.

Biochemical and Biological Research Contexts

Formate (B1220265) Biosynthesis and Metabolism

The cellular concentration of formate is the result of a balance between its synthesis from various precursors and its metabolic consumption. ontosight.ai

Formate dehydrogenase (FDH) is a key enzyme that catalyzes the oxidation of formate to carbon dioxide (CO2). ontosight.aiwikipedia.org This reaction is often coupled to the reduction of electron acceptors like NAD+ or cytochromes. ontosight.aiwikipedia.org

NAD+-dependent FDHs: These enzymes are crucial in the metabolism of C1 compounds in methylotrophic bacteria and yeast. wikipedia.org The oxidation of formate to CO2 is linked to the reduction of NAD+ to NADH, which can then be used for ATP production via oxidative phosphorylation. ontosight.ai

Cytochrome-dependent FDHs: These are prominent in the anaerobic metabolism of prokaryotes, such as E. coli, where formate serves as an electron donor for anaerobic respiration with terminal electron acceptors like nitrate. wikipedia.org

Metal Cofactors: Many FDHs are metalloenzymes, containing either molybdenum (Mo) or tungsten (W) in their active sites, which are essential for their catalytic activity. scbt.comimoa.info

The reversible nature of the FDH-catalyzed reaction also allows some organisms to produce formate by reducing CO2, playing a role in carbon fixation. ontosight.ainih.gov

A primary source of endogenous formate in many organisms is the catabolism of amino acids, particularly serine and glycine (B1666218). nih.govcreative-proteomics.com

Serine Catabolism: Serine is a major contributor to the one-carbon pool. In mitochondria, serine hydroxymethyltransferase (SHMT2) converts serine to glycine, transferring its β-carbon to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). researchgate.net This intermediate is then oxidized to 10-formyl-THF and subsequently converted to formate, which can be exported to the cytosol. annualreviews.orgresearchgate.net

Glycine Catabolism: The glycine cleavage system (GCS), a mitochondrial multi-enzyme complex, degrades glycine to CO2 and ammonia (B1221849), while also generating 5,10-CH2-THF from the glycine 2-carbon and THF. mdpi.com This 5,10-CH2-THF can then be further metabolized to produce formate. researchgate.netmdpi.com

This mitochondrial production of formate from serine and glycine is a major metabolic process for generating one-carbon units for use in the cytoplasm. annualreviews.org

The breakdown of nucleotides, particularly purines, is another significant pathway for formate generation. ontosight.ai During the catabolism of purine (B94841) rings, such as those from adenine (B156593) and guanine, specific carbon atoms are released. asm.org In organisms like Clostridium acidi-urici, the degradation of purines yields formate and glycine as key intermediates. asm.org While purine degradation is a source of formate, the breakdown of pyrimidines does not directly yield formate. ontosight.ailibretexts.org This links the turnover of nucleic acids and energy-related nucleotides directly to the one-carbon pool.

Formate in One-Carbon Metabolism

Formate is a central hub in one-carbon metabolism, providing the single-carbon units necessary for the synthesis of essential biomolecules. researchgate.netcreative-proteomics.com

The one-carbon units provided by formate are indispensable for the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate. nih.govnih.gov

Purine Synthesis: The synthesis of the purine ring incorporates two carbon atoms from 10-formyl-THF. tavernarakislab.gr Formate from the mitochondria can be converted in the cytoplasm to 10-formyl-THF, which is then used by transformylase enzymes to build the purine structure. annualreviews.orgnih.gov

Thymidylate Synthesis: The synthesis of thymidylate (dTMP) from uridylate (dUMP) requires a one-carbon unit from 5,10-CH2-THF. annualreviews.org The formate pool is interconvertible with the 5,10-CH2-THF pool, thus supporting the synthesis of this crucial DNA precursor. annualreviews.org

Methionine Synthesis: Formate is a key precursor for the methyl group of methionine. nih.govnih.gov The one-carbon unit from formate is incorporated into the folate pool and, through a series of reductions, becomes the methyl group of 5-methyl-THF. This methyl group is then transferred to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase. nih.govtavernarakislab.gr

Table 1: Key Research Findings on Formate Metabolism

| Research Area | Finding | Organism/System | References |

|---|---|---|---|

| Enzymology | Formate Dehydrogenase (FDH) catalyzes the reversible oxidation of formate to CO2. | Various prokaryotes and eukaryotes | ontosight.ai, wikipedia.org, imoa.info |

| Amino Acid Catabolism | Serine and glycine are major mitochondrial sources of formate via THF-linked intermediates. | Mammalian cells, Pea | annualreviews.org, mdpi.com, nih.gov |

| Nucleotide Catabolism | Purine degradation pathways release formate as a byproduct. | Clostridium acidi-urici | asm.org |

| Biosynthesis | Formate provides one-carbon units for de novo purine and thymidylate synthesis. | Mammals, Lactic acid bacteria | nih.gov, nih.gov, oup.com |

| Amino Acid Synthesis | The methyl group of methionine is ultimately derived from the formate-fed one-carbon pool. | Mammals, E. coli | nih.gov, nih.gov, tavernarakislab.gr |

| Metabolic Interconversion | FDH and formate hydrogenlyase complexes mediate the interconversion of formate and CO2. | E. coli, Desulfovibrio vulgaris | nih.gov, acs.org, cam.ac.uk |

The interconversion between formate and carbon dioxide is a critical metabolic link.

Formate Oxidation: As described, formate dehydrogenase (FDH) oxidizes formate to CO2, generating reducing power (e.g., NADH). ontosight.aiwikipedia.org In some bacteria, formate hydrogenlyase complexes can also convert formate into CO2 and H2. nih.govacs.org

CO2 Reduction: The reverse reaction, the reduction of CO2 to formate, is catalyzed by FDH in some organisms and is a key step in certain carbon fixation pathways, such as the reductive acetyl-CoA pathway. nih.govresearchgate.net This allows organisms to utilize CO2 as a carbon source for biosynthesis. researchgate.net This reversible reaction is being explored for biotechnological applications in CO2 utilization and carbon-negative synthesis of valuable chemicals like amino acids. researchgate.netacs.org

Formylation Reactions in Biological Systems

Formylation, the addition of a formyl group (-CHO), is a crucial biochemical reaction involved in several fundamental cellular processes. This modification is essential for the initiation of protein synthesis in certain organisms, the de novo synthesis of purines, and has been identified as a post-translational modification of histones.

Formylation in Protein Synthesis Initiation

In prokaryotes, as well as in the mitochondria and chloroplasts of eukaryotes, the initiation of protein synthesis is a highly regulated process that begins with a specialized amino acid, N-formylmethionine (fMet). pnas.orgwikipedia.org The codon AUG typically codes for methionine, but when it serves as the start codon, it incorporates fMet instead. wikipedia.org This formylated methionine is brought to the ribosome by a specific transfer RNA, tRNAfMet. nih.gov

The formylation process itself occurs after methionine is attached to its specific tRNA (tRNAfMet) and is catalyzed by the enzyme methionyl-tRNA formyltransferase. pnas.orgnih.govspectroscopyonline.com This enzyme specifically recognizes methionyl-tRNAfMet and transfers a formyl group from 10-formyltetrahydrofolate to the amino group of the methionine residue. pnas.orgwikipedia.org The resulting fMet-tRNAfMet is then recognized by initiation factor IF-2, which facilitates its binding to the small ribosomal subunit, a critical step in forming the translation initiation complex. nih.govchemicalbook.com The formyl group is essential as it blocks the N-terminus of the methionine, preventing it from forming a peptide bond at the wrong time and ensuring the correct direction of polypeptide chain growth. chemicalbook.comactanaturae.ru

While fMet is the initial amino acid in these proteins, it is often removed post-translationally by the enzyme peptide deformylase. chemicalbook.com The presence of N-formylmethionine at the beginning of bacterial proteins is also significant for the innate immune system in vertebrates, which can recognize these formylated peptides as foreign, triggering an immune response. pnas.orgwikipedia.org

In the cytosol of eukaryotes, protein synthesis is initiated with methionine, not N-formylmethionine, and involves a different initiator tRNA (tRNAiMet) and initiation factors. mdpi.comwikipedia.org

Formylation in Purine Biosynthesis (GAR Transformylase, AICAR Transformylase)

The de novo synthesis of purine nucleotides, which are the building blocks of DNA and RNA, involves two critical formylation reactions. frontiersin.orgresearchgate.net These reactions are catalyzed by two different transformylase enzymes that utilize 10-formyltetrahydrofolate as the formyl group donor. researchgate.net

The first formylation step is the conversion of glycinamide (B1583983) ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR). This reaction is primarily catalyzed by GAR transformylase (encoded by the purN gene). frontiersin.org In this reaction, the amino group of GAR attacks the formyl group of 10-formyltetrahydrofolate, leading to the transfer of the formyl group. imrpress.com In some bacteria, an alternative, tetrahydrofolate-independent pathway exists, catalyzed by the purT-encoded GAR transformylase, which uses formate and ATP. frontiersin.orgnih.gov

The second formylation reaction occurs later in the pathway and is catalyzed by 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase. frontiersin.org This enzyme facilitates the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of AICAR, producing formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). creative-biolabs.comnih.gov The amino group of AICAR is less nucleophilic than that of GAR, making this a more chemically demanding reaction. plos.orgnih.gov The resulting FAICAR is then cyclized to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP), which serves as the precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). frontiersin.orgnih.gov

Formylation as a Histone Modification

Formylation of lysine (B10760008) residues (Nε-formyllysine) has been identified as a post-translational modification (PTM) of histone proteins. chemicalbook.comnih.govchembk.com This modification is found on both core histones (H2A, H2B, H3, and H4) and linker histone H1. chembk.com Unlike many other histone modifications that are enzymatically regulated, histone formylation is thought to occur primarily through non-enzymatic mechanisms, particularly under conditions of oxidative stress. frontiersin.org

One source of the formyl group is the 3'-formylphosphate residue that can arise from the oxidative damage of deoxyribose in DNA. pnas.orgnih.gov This reactive species can then acylate the ε-amino group of nearby lysine residues on histone proteins. pnas.org Another significant source of histone formylation is endogenous formaldehyde (B43269), which is produced during cellular processes like the demethylation of histones and nucleic acids. frontiersin.orgresearchgate.net

Formylation has been detected on multiple lysine residues within both the flexible tail and globular domains of histones. chembk.com Notably, many of these formylated sites are also known to be targets for other crucial PTMs, such as acetylation and methylation. nih.govchembk.com For instance, formylation has been observed at H3K18 and H3K23, sites that are also acetylated and methylated. chembk.com

The functional consequences of histone formylation are still under investigation, but it is hypothesized to interfere with the normal epigenetic regulation of chromatin. nih.govchembk.com By modifying lysine residues that are critical for interactions with DNA or for the binding of regulatory proteins, formylation could disrupt chromatin structure and gene expression. nih.govresearchgate.net For example, the formylation of lysine residues involved in the binding of bromodomain-containing proteins, which recognize acetylated lysines, could inhibit the recruitment of these proteins and alter transcriptional activation. researchgate.net Due to its chemical similarity to acetylation, it was initially thought that formylation might mimic this activating mark; however, formyl-lysine is not significantly recognized by anti-acetyl-lysine antibodies and appears to be resistant to removal by most histone deacetylases (HDACs), with only SIRT1 showing minimal activity. frontiersin.org The stability of this modification suggests that it could lead to a persistent alteration of chromatin function. sigmaaldrich.com

Enzymatic Applications of Formate Dehydrogenase

Formate dehydrogenase (FDH) is an enzyme that catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of a nicotinamide (B372718) cofactor, typically NAD+ to NADH. rsc.org This enzymatic activity has found significant applications in biocatalysis, particularly for the regeneration of nicotinamide cofactors.

NAD(P)H Regeneration in Biocatalysis for Chiral Syntheses

Many enzymatic reactions used in the synthesis of chiral compounds, such as chiral alcohols and amino acids, are redox reactions that require the reduced nicotinamide cofactors NADH or NADPH. acs.org These cofactors are expensive to use in stoichiometric amounts, making their efficient regeneration a critical aspect of developing economically viable biocatalytic processes. cusabio.com

Formate dehydrogenase is an ideal enzyme for this purpose for several reasons:

The substrate, formate (often in the form of sodium or ammonium (B1175870) formate), is inexpensive and highly soluble in water. cusabio.com

The oxidation of formate to carbon dioxide is essentially an irreversible reaction, which drives the regeneration of the cofactor to completion. researchgate.net

The byproduct, carbon dioxide, is gaseous and can be easily removed from the reaction mixture, preventing product inhibition and simplifying purification. researchgate.netgoogle.com

FDH is commonly coupled with a second enzyme, a dehydrogenase or reductase, that catalyzes the desired synthetic transformation. For example, in the synthesis of a chiral amino acid, an amino acid dehydrogenase can be used to reductively aminate a keto acid. acs.org The NADH required by the amino acid dehydrogenase is continuously regenerated from NAD+ by FDH, using formate as the ultimate reducing agent. acs.org This coupled-enzyme system allows for the use of only a catalytic amount of the expensive NAD(P)H cofactor. acs.org

While most naturally occurring FDHs are specific for NAD+, there is a significant demand for NADPH-dependent redox reactions in the synthesis of many pharmaceuticals and fine chemicals. nih.govrsc.org Consequently, considerable research has focused on engineering FDHs to broaden their cofactor specificity towards NADP+. researchgate.netfrontiersin.org Through protein engineering techniques, scientists have successfully created FDH variants with improved catalytic efficiency and specificity for NADP+, enabling the development of efficient NADPH regeneration systems for a wider range of biocatalytic applications. researchgate.netgoogle.com

Formate as a Metabolic Intermediate and Signaling Molecule

Formate is a key one-carbon (1C) metabolite that sits (B43327) at a crossroads of various metabolic pathways. It is the only non-tetrahydrofolate (THF)-linked intermediate in 1C metabolism and plays a crucial role in providing one-carbon units for essential biosynthetic processes. nih.govchembk.com

Formate is produced from several sources within the cell. A major source is the mitochondrial metabolism of serine and glycine. It can also be generated from the catabolism of tryptophan and through various demethylation reactions. chembk.com This endogenously produced formate can then be utilized in both the mitochondria and the cytoplasm. In the cytoplasm, formate is converted to 10-formyl-THF, which serves as the donor of one-carbon units for de novo purine synthesis and other biosynthetic reactions. nih.govchembk.com

The role of formate is particularly critical during embryonic development, where there is a high demand for nucleotide synthesis. nih.gov Studies have shown that formate supplementation can rescue neural tube defects in certain genetic models, highlighting its importance in developmental processes. nih.gov

While essential, the accumulation of high levels of formate can be toxic. This is most evident in cases of methanol (B129727) poisoning, where methanol is metabolized to formaldehyde and then to formic acid. The resulting high concentrations of formate lead to metabolic acidosis and can cause severe damage to the optic nerve, leading to blindness. The body's ability to detoxify formate is dependent on folate-mediated pathways, which convert formate to carbon dioxide.

Beyond its role as a metabolic intermediate, there is emerging evidence that formate may also function as a signaling molecule, although this aspect is less well understood. Its ability to move between cellular compartments and different organs suggests it may play a role in coordinating metabolic activities throughout the body. nih.gov The concentration of formate in the blood is tightly regulated, and alterations in formate levels have been associated with certain diseases, indicating its potential as a biomarker for metabolic disturbances.

Amino Acid-Formate Interactions in Biological Systems

Modeling Protein-RNA Interactions with Formate

Theoretical studies have utilized the formate ion as a model to understand the intricate interactions between amino acid side chains and RNA bases, which are fundamental to numerous biological processes. nih.govpsu.edu Specifically, formate has been employed to simulate the interacting groups of aspartic and glutamic acid, two amino acids frequently involved in the recognition of RNA. nih.gov

Density functional theory (DFT) methods have been applied to analyze the complexes formed between formate ions and the bases of RNA (adenine, guanine, cytosine, and uracil). nih.govpsu.edu These computational analyses reveal that the complexes are stabilized by double hydrogen bonds established between the acceptor groups of the formate ion and the donor groups of the RNA bases. nih.gov The interaction energies calculated for these formate-RNA base complexes allow for a distinction between different types of hydrogen bonding, such as bidentate and bifurcate interactions. nih.govpsu.edu

In many instances, the interactions involving the formate anion appear to be slightly less strong than those with the guanidinium (B1211019) cation, which is used to model the side chain of arginine. psu.edu For example, the interaction energies for cytosine with formate are calculated to be between -28 and -30 kcal/mol, while with guanidinium, they are around -35 kcal/mol. psu.edu For guanine, the interaction energies with formate range from 35 to 37 kcal/mol. psu.edu These theoretical models provide valuable insights into the specific hydrogen bonding patterns that govern the recognition of RNA by proteins, where formate serves as a crucial proxy for acidic amino acid residues. nih.govpsu.edu The main interactions between proteins and RNA often occur through the phosphate (B84403) linkages of the RNA, a phenomenon that has also been studied theoretically. psu.edu

Cell-Free Biocatalysis for Carbon-Negative Amino Acid Synthesis from Formate

Researchers have engineered a lysate-based cell-free expression (CFE) system that functions as a multienzyme biocatalyst for the carbon-negative synthesis of the industrially significant amino acids, glycine and serine, from formate and bicarbonate. acs.orgosti.govnih.gov This innovative approach circumvents some limitations of using living organisms for CO2 fixation, such as low fixation rates and the division of carbon between cell growth and chemical production. osti.govnih.gov

The engineered formate-to-serine biocatalyst utilizes a 10-gene pathway divided into three modules. acs.orgnih.gov

Module 1: THF-dependent formate fixation: This module attaches the one-carbon unit from formate to tetrahydrofolate (THF), generating the C1 donor CH2–THF. This process consumes one molecule of ATP and one molecule of NADPH. acs.orgnih.gov

Module 2: Reductive Glycine Synthesis (rGS): This module combines CH2–THF with bicarbonate and ammonia to form glycine, recycling one THF molecule and using one NADH molecule in the process. acs.orgnih.gov

Module 3: Serine Synthesis: A second molecule of CH2–THF is used to convert glycine into serine, which also recycles a second THF molecule. acs.orgnih.gov

This cell-free system has demonstrated the ability to convert 30% of formate into serine and glycine, a notable improvement over the 22% conversion achieved with a purified enzyme system. acs.orgosti.govnih.gov Key findings from this research include the biocatalyst's activity even after a 200-fold dilution, the critical role of NAD(P)H regeneration in driving the reactions, the importance of balancing the ratio of the pathway genes, and the cost-saving potential of efficient THF recycling. osti.govnih.gov This work represents the first synthesis of amino acids that can capture CO2 equivalents for carbon-negative production using a CFE-based biocatalyst. osti.govnih.gov

| Module | Function | Reactants | Products | Cofactors Used | Cofactors Recycled |

| 1 | THF-dependent formate fixation | Formate, THF | CH2–THF | 1 ATP, 1 NADPH | |